2-Methyl-3-phenylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRHHXGQGRJTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29444-53-9 | |

| Record name | 2-Methyl-3-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029444539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-3-phenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-PHENYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6H5DV726B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Methyl-3-phenylpyrazine

Introduction: The Significance of the Pyrazine Scaffold in Modern Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a cornerstone in the field of medicinal chemistry and material science.[1][2] Its unique electronic properties, arising from the interplay of the aromatic system and the electron-withdrawing nature of the nitrogen atoms, confer upon its derivatives a remarkable versatility.[2] Pyrazine-based compounds are integral to a wide array of applications, from flavor and fragrance agents to clinically approved pharmaceuticals such as the anti-cancer drug Bortezomib and the sedative Eszopiclone.[3] This diverse functionality underscores the importance of understanding the fundamental properties of specific pyrazine derivatives.

This technical guide focuses on 2-Methyl-3-phenylpyrazine, a molecule that combines the pyrazine core with methyl and phenyl substituents. This substitution pattern is of particular interest as it allows for a nuanced exploration of steric and electronic effects on the pyrazine ring system. For researchers, scientists, and drug development professionals, a thorough grasp of this compound's core characteristics is paramount for its effective application and for the rational design of novel derivatives with tailored properties.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a molecule are the bedrock upon which its potential applications are built. For 2-Methyl-3-phenylpyrazine, these properties dictate its behavior in various chemical environments, its suitability for specific analytical techniques, and its potential interactions within biological systems.

Core Molecular and Physical Data

A summary of the key physicochemical properties of 2-Methyl-3-phenylpyrazine is presented in the table below. These values, compiled from authoritative chemical databases, provide a quantitative snapshot of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[4] |

| Molecular Weight | 170.21 g/mol | PubChem[4] |

| IUPAC Name | 2-methyl-3-phenylpyrazine | PubChem[4] |

| CAS Number | 29444-53-9 | PubChem[4] |

| Canonical SMILES | CC1=NC=CN=C1C2=CC=CC=C2 | PubChem[4] |

| InChI | InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | PubChem[4] |

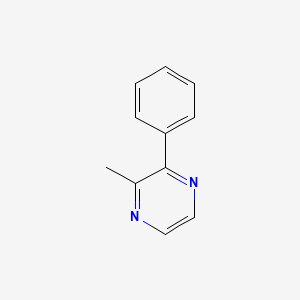

Structural Representation

The two-dimensional structure of 2-Methyl-3-phenylpyrazine is fundamental to understanding its chemistry.

Caption: 2D structure of 2-Methyl-3-phenylpyrazine.

Synthesis of 2-Methyl-3-phenylpyrazine: A Mechanistic Approach

The synthesis of substituted pyrazines is a well-established area of organic chemistry. One of the most direct and reliable methods involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This approach provides a high degree of control over the final substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 2-Methyl-3-phenylpyrazine reveals the key building blocks for its synthesis. The pyrazine ring can be disconnected across the C-N bonds, leading back to a substituted 1,2-diamine and a 1,2-dicarbonyl compound.

Caption: Retrosynthetic analysis of 2-Methyl-3-phenylpyrazine.

Proposed Synthetic Protocol

The following protocol outlines a robust method for the synthesis of 2-Methyl-3-phenylpyrazine. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Reaction Scheme:

1-phenyl-1,2-propanedione + 1,2-diaminopropane → 2-Methyl-3-phenylpyrazine + 2 H₂O

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,2-propanedione (1.0 eq) in a suitable solvent such as ethanol or methanol. The choice of a protic solvent is crucial as it facilitates the proton transfer steps in the condensation mechanism.

-

Addition of Diamine: To the stirred solution, add 1,2-diaminopropane (1.05 eq) dropwise at room temperature. A slight excess of the diamine is used to ensure the complete consumption of the more valuable dicarbonyl compound. The dropwise addition helps to control any potential exothermicity of the initial reaction.

-

Condensation and Cyclization: After the addition is complete, heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the dehydration and subsequent cyclization to form the dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can be achieved in situ by bubbling air or oxygen through the refluxing solution, or by the addition of a mild oxidizing agent such as manganese dioxide (MnO₂) after the initial condensation. The choice of oxidation method is critical; aerial oxidation is "greener" but may require longer reaction times, while chemical oxidants offer faster conversion but necessitate an additional purification step.

-

Workup and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of 2-Methyl-3-phenylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-Methyl-3-phenylpyrazine is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.4-7.6 ppm, integrating to 5 protons.[5]

-

Aromatic Protons (Pyrazine Ring): Two doublets in the range of δ 8.3-8.5 ppm, each integrating to 1 proton.[5] The coupling between these protons would be a small meta-coupling.

-

Methyl Protons: A singlet at approximately δ 2.5 ppm, integrating to 3 protons.[5]

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Aromatic Carbons (Phenyl Ring): Multiple signals are expected in the δ 128-139 ppm region.[5]

-

Aromatic Carbons (Pyrazine Ring): Signals for the substituted carbons would appear further downfield, likely in the δ 140-155 ppm range.[5]

-

Methyl Carbon: A signal in the aliphatic region, around δ 23 ppm.[5]

-

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-3-phenylpyrazine would display characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3050-3100 | C-H stretch (aromatic) | Confirms the presence of the aromatic rings. |

| 2900-3000 | C-H stretch (aliphatic) | Indicates the methyl group. |

| 1550-1600 | C=C and C=N stretch | Characteristic of the aromatic pyrazine ring. |

| 1450-1500 | C=C stretch | Aromatic ring stretching vibrations. |

| 700-800 | C-H bend (out-of-plane) | Provides information on the substitution pattern of the phenyl ring. |

This is a predicted interpretation based on typical functional group frequencies.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 170, corresponding to the molecular weight of 2-Methyl-3-phenylpyrazine.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the methyl group (M-15) and potentially fragmentation of the phenyl ring.

Applications in Research and Drug Development

The pyrazine core is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[7] Derivatives of pyrazine have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][2][8]

The presence of the methyl and phenyl groups in 2-Methyl-3-phenylpyrazine offers several avenues for further functionalization. The methyl group can be a site for further reactions, while the phenyl ring can be substituted to modulate the electronic and steric properties of the molecule. This makes 2-Methyl-3-phenylpyrazine a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential applications of 2-Methyl-3-phenylpyrazine.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-3-phenylpyrazine is classified as follows:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-Methyl-3-phenylpyrazine is a molecule of significant interest due to its embodiment of the versatile pyrazine scaffold. This guide has provided a comprehensive overview of its fundamental properties, from its physicochemical characteristics and synthesis to its spectroscopic signature and potential applications. For researchers in drug discovery and related fields, a deep understanding of such fundamental building blocks is crucial for the design and development of next-generation therapeutics and functional materials. The insights provided herein are intended to serve as a valuable resource for those working with and exploring the potential of substituted pyrazines.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12568828, 2-Methyl-3-phenylpyrazine. Retrieved from [Link].

-

The Good Scents Company (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link].

-

Li, T., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7079. [Link].

-

Kavala, V., et al. (2013). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 1(1), 1-10. [Link].

-

Gao, H.-Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7079. [Link].

-

ResearchGate (n.d.). (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85224, 2-Methyl-3-propylpyrazine. Retrieved from [Link].

- Google Patents (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.

-

ResearchGate (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link].

-

MDPI (n.d.). 2-Diphenylphosphinomethyl-3-methylpyrazine. Retrieved from [Link].

-

FooDB (n.d.). Showing Compound 2-Methyl-3-(2-methylpropyl)pyrazine (FDB015028). Retrieved from [Link].

-

The Good Scents Company (n.d.). 2-methyl-3-propyl pyrazine. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76152, Pyrazine, methyl(methylthio)-. Retrieved from [Link].

-

Heravi, M. M., et al. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(5), 1112. [Link].

- Reddy, K. S. K., et al. (2012). Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. Journal of the Indian Chemical Society, 89(11), 1545-1551.

-

ACS Publications (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4411-4424. [Link].

-

University of Wisconsin-Madison (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link].

-

Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link].

-

Semantic Scholar (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link].

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 4. 2-Methyl-3-phenylpyrazine | C11H10N2 | CID 12568828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-3-phenylpyrazine: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Foreword

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of significant interest across various scientific disciplines, from flavor chemistry to materials science and pharmacology. Their diverse sensory properties and biological activities have made them a focal point of extensive research. This technical guide delves into the specifics of a unique member of this family: 2-Methyl-3-phenylpyrazine. While less ubiquitous than its alkyl- or methoxy-substituted counterparts, this aryl-alkyl pyrazine presents a fascinating case study in synthesis, potential natural occurrence, and analytical characterization. This document serves as a comprehensive resource, consolidating current knowledge and providing a structured understanding of this intriguing molecule.

Introduction to 2-Methyl-3-phenylpyrazine

2-Methyl-3-phenylpyrazine, with the chemical formula C₁₁H₁₀N₂ and CAS number 29444-53-9, is an aromatic compound characterized by a pyrazine ring substituted with a methyl group at the 2-position and a phenyl group at the 3-position.[1] The presence of both alkyl and aryl substituents on the pyrazine core suggests a unique combination of chemical properties and potential sensory characteristics.

Table 1: Physicochemical Properties of 2-Methyl-3-phenylpyrazine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |

| Molecular Weight | 170.21 g/mol | PubChem[1] |

| CAS Number | 29444-53-9 | PubChem[1] |

| IUPAC Name | 2-methyl-3-phenylpyrazine | PubChem[1] |

| SMILES | CC1=NC=CN=C1C2=CC=CC=C2 | PubChem[1] |

| InChIKey | WNRHHXGQGRJTFX-UHFFFAOYSA-N | PubChem[1] |

The pyrazine ring itself is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This structure imparts a degree of basicity and influences the molecule's reactivity and intermolecular interactions. The phenyl group, a bulky aromatic substituent, is expected to significantly impact the molecule's volatility, solubility, and receptor-binding capabilities compared to smaller alkyl-substituted pyrazines.

Discovery and Synthesis

The definitive first synthesis of 2-Methyl-3-phenylpyrazine is not prominently documented in readily available historical literature. However, its synthesis falls within the broader and well-established methodologies for creating substituted pyrazines. One of the most common and versatile methods for synthesizing asymmetrically substituted pyrazines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

A documented synthesis of 2-methyl-3-phenylpyrazine involves a greener, one-pot approach, providing valuable spectral data for its characterization. This method highlights the ongoing efforts to develop more efficient and environmentally friendly synthetic routes to this class of compounds.

General Synthetic Pathways to Substituted Pyrazines

The synthesis of the pyrazine ring is a cornerstone of heterocyclic chemistry. Several classical and modern methods are employed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

-

Condensation of 1,2-Diketones with 1,2-Diamines: This is a foundational method for pyrazine synthesis. The reaction of an α-dicarbonyl compound with a 1,2-diamine leads to the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. For 2-Methyl-3-phenylpyrazine, this would conceptually involve the reaction of 1-phenyl-1,2-propanedione with ethylenediamine.

-

From α-Amino Ketones: The self-condensation of α-amino ketones can produce symmetrically substituted pyrazines. While not directly applicable to the synthesis of the asymmetrically substituted 2-Methyl-3-phenylpyrazine, variations of this method using two different α-amino ketones can be employed, though they often lead to mixtures of products.

-

Modern Synthetic Approaches: More recent synthetic strategies offer greater control and versatility. These include methods starting from N-allyl malonamides, which can be converted to highly substituted pyrazines. Other approaches involve the functionalization of pre-existing pyrazine rings through lithiation and subsequent reaction with electrophiles.

A Plausible Synthetic Protocol for 2-Methyl-3-phenylpyrazine

Based on established pyrazine synthesis methodologies, a plausible laboratory-scale synthesis of 2-Methyl-3-phenylpyrazine is outlined below. This protocol is illustrative and would require optimization for specific laboratory conditions.

Reaction: Condensation of 1-phenyl-1,2-propanedione with ethylenediamine followed by oxidation.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1,2-propanedione (1 equivalent) dissolved in a suitable solvent such as ethanol or acetic acid.

-

Addition of Diamine: Slowly add ethylenediamine (1 equivalent) to the stirred solution. The reaction is often exothermic and may require cooling.

-

Condensation: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the formation of the dihydropyrazine intermediate.

-

Oxidation: After cooling, introduce an oxidizing agent to the reaction mixture. Common oxidizing agents for this step include air (bubbled through the solution), manganese dioxide (MnO₂), or copper(II) salts. The choice of oxidant and reaction conditions will influence the yield and purity of the final product.

-

Work-up and Purification: Upon completion of the oxidation, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product can then be purified using techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure 2-Methyl-3-phenylpyrazine.

dot

Caption: A generalized workflow for the synthesis of 2-Methyl-3-phenylpyrazine.

Natural Occurrence

While many alkyl- and methoxy-pyrazines are well-documented as naturally occurring flavor compounds in a vast array of cooked and raw foods, the natural occurrence of 2-Methyl-3-phenylpyrazine is not well-established. Extensive searches of food flavor databases and scientific literature do not currently indicate its presence in common food items.

Pyrazines in food are primarily formed through two main pathways:

-

The Maillard Reaction: This complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures is a major source of pyrazines in cooked, roasted, and toasted foods.[2] The specific amino acid and sugar precursors, as well as the reaction conditions (temperature, pH, water activity), determine the types and concentrations of pyrazines formed. The formation of a phenyl-substituted pyrazine would necessitate the involvement of phenylalanine as the amino acid precursor.

-

Biosynthesis by Microorganisms: Certain bacteria and fungi are capable of producing pyrazines as secondary metabolites. These biosynthetic pathways are of growing interest for the "natural" production of flavor compounds.

The lack of evidence for the natural occurrence of 2-Methyl-3-phenylpyrazine in food could be due to several factors:

-

It may be a truly rare compound in nature. The specific precursors and conditions required for its formation may not be commonly met in food systems.

-

It may be present at concentrations below the detection limits of standard analytical methods. The analysis of trace volatile compounds in complex food matrices is challenging.

-

It may have been overlooked in previous studies. Analytical efforts often focus on the more abundant and well-known flavor compounds.

Further research, employing highly sensitive analytical techniques such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), may be necessary to definitively determine the presence or absence of 2-Methyl-3-phenylpyrazine in natural sources, particularly in foods where phenylalanine is abundant and subjected to thermal processing.

Analytical Characterization

The unambiguous identification and quantification of 2-Methyl-3-phenylpyrazine in any matrix rely on modern analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds like pyrazines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both chromatographic separation and mass spectral information, which together allow for the confident identification of individual compounds in a mixture.

-

Gas Chromatography (GC): The retention time of 2-Methyl-3-phenylpyrazine on a given GC column under specific temperature programming is a key identifying characteristic. Due to its higher molecular weight and phenyl group, it would be expected to have a longer retention time compared to smaller alkylpyrazines.

-

Mass Spectrometry (MS): The mass spectrum of 2-Methyl-3-phenylpyrazine, obtained through electron ionization (EI), will show a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 170 would be expected, along with fragment ions resulting from the loss of methyl and phenyl groups, and cleavage of the pyrazine ring. A published GC-MS spectrum is available for reference in public databases such as PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR: The proton NMR spectrum of 2-Methyl-3-phenylpyrazine would show distinct signals for the methyl protons, the protons on the pyrazine ring, and the protons of the phenyl group. The chemical shifts and coupling patterns of these signals are diagnostic for the specific arrangement of the substituents.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.[1] The spectrum of 2-Methyl-3-phenylpyrazine would exhibit characteristic signals for the methyl carbon, the carbons of the pyrazine ring (some of which would be quaternary), and the carbons of the phenyl group.

dot

Caption: A typical analytical workflow for the identification and characterization of 2-Methyl-3-phenylpyrazine.

Sensory Properties and Potential Applications

Direct sensory data for 2-Methyl-3-phenylpyrazine is not widely published. However, based on the sensory profiles of related pyrazine compounds, some educated inferences can be made. Pyrazines are renowned for their nutty, roasted, toasted, and earthy aromas. The presence of a methyl group often contributes to these characteristics. The phenyl group, being a larger aromatic moiety, could potentially introduce more complex, perhaps slightly floral, spicy, or even bitter notes, while also decreasing the overall volatility of the compound.

Given its structure, 2-Methyl-3-phenylpyrazine could have potential applications in:

-

Flavor and Fragrance Industry: As a novel aroma chemical, it could be used to impart unique nutty, roasted, or perhaps even cocoa-like notes to food products and fragrances. Its lower volatility might make it suitable for applications requiring longer-lasting aroma profiles.

-

Pharmaceutical and Agrochemical Research: The pyrazine scaffold is a common feature in many biologically active molecules. The unique substitution pattern of 2-Methyl-3-phenylpyrazine makes it an interesting candidate for synthesis and screening in drug discovery and agrochemical development programs.

Further research, including sensory panel evaluations and Gas Chromatography-Olfactometry (GC-O), would be necessary to fully elucidate the sensory profile of 2-Methyl-3-phenylpyrazine and explore its potential applications in the flavor and fragrance industry.

Future Outlook

The study of 2-Methyl-3-phenylpyrazine is an area ripe for further exploration. Key research directions include:

-

Definitive First Synthesis: A thorough review of historical chemical literature may uncover the original synthesis of this compound, providing valuable context to its discovery.

-

Exploration of Natural Occurrence: Targeted analytical studies of various natural matrices, particularly those rich in phenylalanine and subjected to thermal or microbial processing, could lead to the first identification of 2-Methyl-3-phenylpyrazine in nature.

-

Comprehensive Sensory Evaluation: Detailed sensory analysis is crucial to understanding the flavor and aroma profile of this compound and its potential for commercial application.

-

Investigation of Biological Activity: Screening 2-Methyl-3-phenylpyrazine for various biological activities could reveal novel applications in the pharmaceutical or agrochemical sectors.

Conclusion

2-Methyl-3-phenylpyrazine represents an intriguing, yet underexplored, member of the pyrazine family. While its synthesis is achievable through established chemical methods, its natural occurrence remains to be confirmed. The unique combination of an alkyl and an aryl substituent on the pyrazine ring suggests a complex and potentially valuable sensory profile. This technical guide provides a foundational understanding of this compound, highlighting the current state of knowledge and identifying key areas for future research. As analytical techniques become more sensitive and synthetic methodologies more sophisticated, the secrets of 2-Methyl-3-phenylpyrazine and other rare pyrazines will undoubtedly be further unveiled, opening new avenues for scientific discovery and technological innovation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12568828, 2-Methyl-3-phenylpyrazine. [Link]

-

Luo, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 699. [Link]

-

Zou, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(1), 133. [Link]

Sources

A Technical Guide to the Biological Activity Screening of 2-Methyl-3-phenylpyrazine

Abstract

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry due to the prevalence of its derivatives in bioactive natural products and clinically approved drugs.[1][2][3] The pyrazine core is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] This guide focuses on a specific derivative, 2-Methyl-3-phenylpyrazine (CAS: 29444-53-9, Molecular Formula: C₁₁H₁₀N₂)[7][8][9], outlining a strategic, multi-tiered approach for the comprehensive screening of its potential biological activities. This document provides not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and the implementation of self-validating systems to ensure robust and reliable findings.

The Strategic Rationale: A Tiered Screening Cascade

In early-stage drug discovery, it is inefficient to conduct complex, resource-intensive mechanistic studies on a compound of unknown potential. A tiered or cascaded screening approach is therefore optimal. This strategy begins with broad, high-throughput primary assays to identify potential "hits" across several therapeutic areas. Positive results from this initial screen then justify progression to more specific secondary and mechanistic assays to elucidate the mode of action.

This guide proposes a screening cascade for 2-Methyl-3-phenylpyrazine designed to efficiently probe its potential as an anticancer, antimicrobial, antioxidant, and anti-inflammatory agent.

Caption: Tiered workflow for screening 2-Methyl-3-phenylpyrazine.

Tier 1: Primary Biological Screening

The objective of Tier 1 is to cast a wide net, using cost-effective and rapid assays to determine if 2-Methyl-3-phenylpyrazine exhibits any significant biological activity in key therapeutic areas.

Anticancer Activity: Cytotoxicity Screening

Rationale: Pyrazine derivatives have been reported to possess antitumor properties.[1][6] A primary cytotoxicity screen against a panel of human cancer cell lines is a fundamental first step. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Live cells with active mitochondria contain dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of 2-Methyl-3-phenylpyrazine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound to the respective wells.

-

Controls:

-

Negative Control: Wells treated with DMSO vehicle at the highest concentration used for the test compound.

-

Positive Control: Wells treated with a standard anticancer drug (e.g., Doxorubicin) at a known effective concentration range.

-

Blank: Wells containing medium but no cells.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

| Cell Line | 2-Methyl-3-phenylpyrazine IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Experimental Value | 0.85 |

| A549 (Lung Cancer) | Experimental Value | 1.20 |

| HCT116 (Colon Cancer) | Experimental Value | 0.55 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Rationale: The rise of antimicrobial resistance necessitates the search for new chemical scaffolds with antibacterial or antifungal properties.[11] Pyrazine derivatives have shown promise in this area. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

Experimental Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) to a final concentration of 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of 2-Methyl-3-phenylpyrazine (dissolved in a suitable solvent like DMSO, ensuring the final concentration does not inhibit bacterial growth) in the broth.

-

Inoculation: Add the bacterial inoculum to each well.

-

Controls:

-

Negative Control: Wells with broth and inoculum only (growth control).

-

Positive Control: Wells with a standard antibiotic (e.g., Ampicillin, Tetracycline) and inoculum.

-

Sterility Control: Wells with broth only (no inoculum).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed.[12]

Data Presentation:

| Microbial Strain | 2-Methyl-3-phenylpyrazine MIC (µg/mL) | Ampicillin MIC (µg/mL) |

|---|---|---|

| S. aureus (ATCC 29213) | Experimental Value | 0.25 |

| E. coli (ATCC 25922) | Experimental Value | 4.0 |

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: Oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the radical scavenging ability of a compound.[14][15] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[15]

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 2-Methyl-3-phenylpyrazine (in methanol) to 100 µL of the DPPH solution.

-

Controls:

-

Negative Control: Methanol mixed with the DPPH solution.

-

Positive Control: A known antioxidant like Ascorbic Acid or Trolox at various concentrations.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation:

| Compound | DPPH Scavenging IC₅₀ (µM) |

|---|---|

| 2-Methyl-3-phenylpyrazine | Experimental Value |

| Ascorbic Acid (Control) | 25.5 |

Tier 2: Secondary & Mechanistic Screening

If 2-Methyl-3-phenylpyrazine demonstrates promising activity (is a "hit") in any of the primary screens, it graduates to Tier 2 for validation and initial mechanistic studies. A particularly relevant pathway to investigate for pyrazine derivatives is inflammation.[6]

Rationale: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[16] Dual inhibition of COX and LOX is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[17] Given the reported anti-inflammatory activity of pyrazines, screening against these enzymes is a logical next step.[1]

Caption: The Arachidonic Acid inflammatory cascade.

Anti-inflammatory Activity: COX/LOX Enzyme Inhibition

Experimental Protocol: In Vitro Enzyme Inhibition Assays These assays are typically performed using commercially available screening kits that contain the purified human recombinant enzymes and necessary reagents.[18][19]

-

Assay Principle: The assays measure the peroxidase activity of COX or the lipoxygenase activity of 5-LOX. The inhibition of this activity by the test compound is measured, often via a colorimetric or fluorescent readout.[16][18]

-

Compound Preparation: Prepare serial dilutions of 2-Methyl-3-phenylpyrazine.

-

Reaction Setup: In a 96-well plate, incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with various concentrations of the test compound.

-

Controls:

-

Negative Control: Enzyme with vehicle (DMSO).

-

Positive Controls:

-

For COX-1/COX-2: A non-selective NSAID (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).

-

For 5-LOX: A known 5-LOX inhibitor (e.g., Zileuton).[18]

-

-

-

Initiation & Incubation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid). Incubate according to the kit manufacturer's instructions.

-

Data Acquisition: Measure the output (fluorescence or absorbance) using a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for each enzyme.

Data Presentation:

| Enzyme | 2-Methyl-3-phenylpyrazine IC₅₀ (µM) | Celecoxib IC₅₀ (µM) | Zileuton IC₅₀ (µM) |

|---|---|---|---|

| COX-1 | Experimental Value | 2.5 | N/A |

| COX-2 | Experimental Value | 0.08 | N/A |

| 5-LOX | Experimental Value | N/A | 0.69 |

Interpretation: The relative IC₅₀ values for COX-1 and COX-2 will determine the compound's selectivity. A lower IC₅₀ for COX-2 compared to COX-1 is generally desirable for reducing gastrointestinal side effects. Activity against 5-LOX would indicate a dual inhibitor profile.[17]

Conclusion and Future Directions

This guide presents a structured, logical, and scientifically grounded framework for the initial biological evaluation of 2-Methyl-3-phenylpyrazine. By employing a tiered screening cascade, researchers can efficiently identify and validate potential therapeutic activities. Positive findings from this screening protocol would form a robust data package to justify more advanced preclinical studies, including mechanism of action deconvolution, in vivo efficacy studies in animal models, and initial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. The versatility of the pyrazine scaffold suggests that 2-Methyl-3-phenylpyrazine holds considerable potential, warranting the systematic investigation outlined herein.

References

-

Choudhary, D., Garg, S., Kaur, M., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [1]

-

Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [4]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [5]

-

Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [6]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenylpyrazine. PubChem. [7]

-

Kumar, A., & Singh, A. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Research. [16]

-

Parbhane, M., Lande, D., Shelke, P., & Gaikawad, N. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [10]

-

Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [2]

-

Kadeřábková, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [12]

-

Hidayat, T., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [14]

-

Ilyasov, I. R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [15]

-

Adrar, N., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [11]

-

Kadeřábková, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. AMR Insights. [13]

-

Ceylan, S., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [18]

-

GSRS. (n.d.). 2-METHYL-3-PHENYLPYRAZINE. gsrs.ncats.nih.gov. [8]

-

Singh, R., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. [17]

-

Sharma, M., & Kishore, D. (2014). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. [19]

-

BLD Pharm. (n.d.). 2-Methyl-3-phenylpyrazine. bldpharm.com. [9]

-

BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem. [3]

-

Patel, K. D., & Desai, K. R. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan J. Chem. [20]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijbpas.com [ijbpas.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-3-phenylpyrazine | C11H10N2 | CID 12568828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 29444-53-9|2-Methyl-3-phenylpyrazine|BLD Pharm [bldpharm.com]

- 10. ijcrt.org [ijcrt.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. amr-insights.eu [amr-insights.eu]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jddtonline.info [jddtonline.info]

- 17. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 19. phytopharmajournal.com [phytopharmajournal.com]

- 20. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Methyl-3-phenylpyrazine

Disclaimer: Direct biological activity data for the specific compound 2-Methyl-3-phenylpyrazine is limited in the public domain. This guide provides a predictive analysis based on the known biological activities of structurally related pyrazine derivatives. The potential applications and methodologies described herein are for informational and research guidance purposes and necessitate experimental validation.

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[2] The pyrazine nucleus is a key component in several clinically approved drugs, underscoring its therapeutic relevance.[2] This guide will explore the hypothesized therapeutic potential of a specific derivative, 2-Methyl-3-phenylpyrazine, by drawing parallels with structurally analogous compounds and outlining a roadmap for its investigation.

Chemical Profile of 2-Methyl-3-phenylpyrazine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| IUPAC Name | 2-methyl-3-phenylpyrazine | [3] |

| CAS Number | 29444-53-9 | [3] |

Synthesis of 2-Methyl-3-phenylpyrazine

A straightforward and efficient method for the synthesis of 2-Methyl-3-phenylpyrazine involves the direct condensation of a 1,2-diketone with a 1,2-diamine.[4]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for pyrazine synthesis.[4]

Materials:

-

1-phenyl-1,2-propanedione

-

Ethylenediamine

-

Aqueous Methanol

-

Potassium tert-butoxide (t-BuOK)

-

Silica gel for chromatography

-

Petroleum ether and ethyl acetate

Procedure:

-

In a 50 ml round-bottom flask, dissolve 2 mmol of 1-phenyl-1,2-propanedione in 3 ml of aqueous methanol. Stir until the solution is homogeneous.

-

To this solution, add 2 mmol of ethylenediamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the methanol under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 2-Methyl-3-phenylpyrazine.

Potential Therapeutic Application 1: Anticancer Activity

Numerous pyrazine derivatives have demonstrated significant anticancer properties.[5][6] The incorporation of the pyrazine moiety is a common strategy in the design of novel kinase inhibitors and cytotoxic agents.[7][8]

Hypothesized Mechanism of Action

Based on related compounds, 2-Methyl-3-phenylpyrazine could potentially exert anticancer effects through several mechanisms, including:

-

Induction of Apoptosis: Many pyrazine derivatives have been shown to trigger programmed cell death in cancer cells.[6]

-

Cell Cycle Arrest: The compound might interfere with the cell cycle progression of cancer cells, leading to a halt in proliferation.

-

Kinase Inhibition: The pyrazine scaffold is present in numerous small molecule kinase inhibitors, suggesting a potential to target signaling pathways crucial for cancer cell growth and survival.[7]

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of 2-Methyl-3-phenylpyrazine.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[6][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

2-Methyl-3-phenylpyrazine stock solution in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

96-well plates

-

ELISA microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of 2-Methyl-3-phenylpyrazine (e.g., 0.01, 0.1, 1, 10, and 100 µM) and a vehicle control (DMSO) for 48 hours.[6]

-

After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).

Potential Therapeutic Application 2: Anti-inflammatory Activity

Pyrazine derivatives are recognized for their anti-inflammatory properties, with some acting on key inflammatory pathways.[10][11]

Hypothesized Mechanism of Action

The anti-inflammatory effects of 2-Methyl-3-phenylpyrazine could be mediated by:

-

Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of cytokines such as TNF-α and interleukins.[12]

-

Modulation of Inflammatory Enzymes: Inhibition of enzymes like cyclooxygenases (COX) could be a potential mechanism.[13]

Experimental Workflow for Anti-inflammatory Evaluation

Caption: Workflow for assessing the anti-inflammatory potential of 2-Methyl-3-phenylpyrazine.

Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[12][14]

Materials:

-

Wistar rats

-

2-Methyl-3-phenylpyrazine

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Reference drug (e.g., Diclofenac)

Procedure:

-

Acclimatize the rats and fast them overnight before the experiment.

-

Administer 2-Methyl-3-phenylpyrazine at different doses (e.g., 10, 20, 40 mg/kg) intraperitoneally. A control group receives the vehicle, and a positive control group receives Diclofenac.[12]

-

After a set time (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Potential Therapeutic Application 3: Neuroprotective Effects

Certain pyrazine derivatives, such as tetramethylpyrazine, have shown promise in protecting neuronal cells from damage, suggesting a potential role in neurodegenerative diseases.[2][15]

Hypothesized Mechanism of Action

The neuroprotective properties of 2-Methyl-3-phenylpyrazine could stem from:

-

Antioxidant Activity: The compound might scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells.

-

Modulation of Neuroinflammatory Pathways: By reducing inflammation in the central nervous system, it could protect neurons from damage.

-

Inhibition of Apoptotic Pathways in Neurons: The compound may prevent the activation of cell death pathways in neurons exposed to toxins or stress.

Experimental Workflow for Neuroprotective Evaluation

Caption: Workflow for investigating the neuroprotective effects of 2-Methyl-3-phenylpyrazine.

Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.[16][17]

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

-

2-Methyl-3-phenylpyrazine

-

Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide)[17]

-

MTT solution

-

96-well plates

Procedure:

-

Culture SH-SY5Y cells in 96-well plates.

-

Pre-treat the cells with different concentrations of 2-Methyl-3-phenylpyrazine for a specified duration (e.g., 2 hours).[17]

-

Expose the cells to the neurotoxic agent (e.g., 10 µM Aβ₂₅₋₃₅) for 24-48 hours, with and without the presence of 2-Methyl-3-phenylpyrazine.[17]

-

Assess cell viability using the MTT assay as described in the anticancer protocol.

-

An increase in cell viability in the presence of the compound compared to the neurotoxin alone indicates a neuroprotective effect.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of 2-Methyl-3-phenylpyrazine is yet to be established, the extensive research on structurally related pyrazine derivatives provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and neuroprotective agent. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this promising compound. Future research should focus on a systematic evaluation of its biological activities, followed by mechanistic studies to identify its molecular targets.

References

-

DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL - IEASRJ. (n.d.). Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]

-

Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). Retrieved from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

-

Greener approach toward one pot route to pyrazine synthesis. (2016). Cogent Chemistry, 2(1), 1146243. [Link]

-

Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2022). Results in Chemistry, 4, 100447. [Link]

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2019). RSC Advances, 9(21), 11679–11687. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules, 26(15), 4488. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Pharmaceuticals, 17(10), 1276. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Medicinal Chemistry, 20(6), 665–678. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Pharmaceuticals, 17(10), 1276. [Link]

-

The reaction apparatus for synthesis of 2-methylpyrazine. (n.d.). Retrieved from [Link]

-

2-Diphenylphosphinomethyl-3-methylpyrazine. (2021). Molbank, 2021(4), M1288. [Link]

-

Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. (2023). Life, 13(10), 2021. [Link]

-

Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. (2024). Farmacia e Industria. Retrieved from [Link]

-

2-Methyl-3-phenylpyrazine. (n.d.). PubChem. Retrieved from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Medicina, 60(8), 1297. [Link]

-

Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. (2023). Catalysts, 13(2), 332. [Link]

-

(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Retrieved from [Link]

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[10][18][19]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules, 23(3), 579. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2011). Molecules, 16(12), 10179–10213. [Link]

-

Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Current Organic Chemistry, 27(10), 821–841. [Link]

-

N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. (2010). European Journal of Medicinal Chemistry, 45(9), 4099–4104. [Link]

-

(PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[10][18][19]triazin-7-ones and Stable Free Radical Precursors. (2018). Retrieved from [Link]

Sources

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 3. 2-Methyl-3-phenylpyrazine | C11H10N2 | CID 12568828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ieasrj.com [ieasrj.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. docs.bvsalud.org [docs.bvsalud.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

The Strategic deployment of 2-Methyl-3-phenylpyrazine in Advanced Organic Synthesis

A Technical Guide for Medicinal Chemists and Process Development Scientists

Foreword: The Pyrazine Scaffold - A Nexus of Aromaticity and Functionality

Within the landscape of heterocyclic chemistry, the pyrazine core represents a privileged scaffold, a structural motif consistently found in molecules of profound biological and material significance. Its unique electronic properties, characterized by an electron-deficient aromatic system, and the strategic placement of two nitrogen atoms, offer a versatile platform for molecular design. This guide focuses on a particularly valuable derivative: 2-methyl-3-phenylpyrazine. The strategic juxtaposition of a nucleophilic phenyl ring, a reactive methyl group, and the electrophilic pyrazine core provides a rich and nuanced reactivity profile. This document serves as an in-depth exploration of this building block, moving beyond simple reaction schemes to elucidate the underlying principles that govern its application in the synthesis of complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe implementation in any synthetic workflow.

| Property | Value | Source |

| IUPAC Name | 2-methyl-3-phenylpyrazine | PubChem[1] |

| CAS Number | 29444-53-9 | PubChem[1] |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |

| Molecular Weight | 170.21 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in most organic solvents |

Safety and Handling: 2-Methyl-3-phenylpyrazine is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Synthesis: The Condensation Pathway

The most direct and widely employed method for the synthesis of substituted pyrazines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step.[2][3] This approach is convergent and allows for the introduction of a variety of substituents onto the pyrazine core.

Mechanism and Rationale

The reaction proceeds through the initial formation of a dihydropyrazine intermediate via a double condensation. This intermediate is then oxidized to the aromatic pyrazine. The choice of oxidant can vary, with air (oxygen) often being sufficient, although other reagents can be employed to accelerate the process. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate proton transfer during the condensation steps.

Diagram: Synthesis of 2-Methyl-3-phenylpyrazine

Caption: General workflow for the synthesis of 2-methyl-3-phenylpyrazine.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylpyrazine

-

Materials:

-

1,2-Diaminopropane

-

Phenylglyoxal monohydrate

-

Ethanol

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

-

Procedure:

-

To a solution of phenylglyoxal monohydrate (1.0 eq) in ethanol, add a solution of 1,2-diaminopropane (1.0 eq) in ethanol dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. During this time, a gentle stream of air is bubbled through the solution to facilitate oxidation of the dihydropyrazine intermediate.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-methyl-3-phenylpyrazine.

-

2-Methyl-3-phenylpyrazine as a Versatile Building Block

The true value of 2-methyl-3-phenylpyrazine lies in its potential for selective functionalization at three distinct points of reactivity: the methyl group, the phenyl ring, and the pyrazine core.

Functionalization of the Methyl Group via Lateral Metalation

The methyl group of 2-methyl-3-phenylpyrazine is amenable to deprotonation by strong bases, such as organolithium reagents, to form a stabilized carbanion. This "lateral metalation" provides a powerful tool for the introduction of a wide range of electrophiles. This strategy has been successfully employed for the synthesis of an unsymmetrically substituted pyrazine, 2-diphenylphosphinomethyl-3-methylpyrazine, from 2,3-dimethylpyrazine.[4]

Diagram: Lateral Metalation and Electrophilic Quench

Caption: Workflow for the functionalization of the methyl group.

Experimental Protocol: Synthesis of 2-(Diphenylphosphinomethyl)-3-phenylpyrazine (Exemplary)

-

Materials:

-

2-Methyl-3-phenylpyrazine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ethyl acetate

-

Silica gel

-

-

Procedure:

-

A solution of 2-methyl-3-phenylpyrazine (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

n-Butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

-

A solution of chlorodiphenylphosphine (1.1 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired phosphine.

-

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of 2-methyl-3-phenylpyrazine can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.[5][6] The pyrazine ring acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring.

C-H Functionalization of the Pyrazine Core

Direct C-H functionalization of the electron-deficient pyrazine ring is a more challenging but increasingly feasible transformation.[7] Transition metal-catalyzed C-H activation offers a powerful strategy to introduce new substituents directly onto the pyrazine core, avoiding the need for pre-functionalized starting materials.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyrazine scaffold is a prominent feature in a multitude of clinically approved and investigational drugs.[8] In particular, pyrazine derivatives have emerged as a key class of protein kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.[8] The substituents on the pyrazine core, such as the phenyl and methyl groups of 2-methyl-3-phenylpyrazine, can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. The development of pyrazine-based kinase inhibitors is an active area of research, with numerous patents and clinical trials underway.[9]

Conclusion and Future Outlook

2-Methyl-3-phenylpyrazine is a versatile and strategically important building block in modern organic synthesis. Its distinct points of reactivity allow for the controlled and selective introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. The prevalence of the pyrazine scaffold in medicinally relevant molecules, particularly kinase inhibitors, underscores the importance of this building block in drug discovery and development. As new synthetic methodologies, such as C-H activation, continue to be refined, the utility of 2-methyl-3-phenylpyrazine as a cornerstone of synthetic strategy is poised to expand even further.

References

-

Guo, Y., et al. (2021). Total Synthesis of Favipiravir (T-705). Molecules, 27(3), 1112. [Link]

-

Caputo, O., et al. (2020). 2-Diphenylphosphinomethyl-3-methylpyrazine. Molecules, 25(18), 4232. [Link]

-

Abdel-Maksoud, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12568828, 2-Methyl-3-phenylpyrazine. [Link]

-

Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. [Link]

-

Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 79-87. [Link]

-

Chu, W., et al. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. ResearchGate. [Link]

-

Srinivasa Rao, D. V. N., et al. (2006). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. ARKIVOC, 2006(14), 1-9. [Link]

-

Tour, J. M., et al. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(34), 7849-7859. [Link]

-

Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 79-87. [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7078. [Link]

- Google Patents. (2020).

-

National Center for Biotechnology Information. (2018). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. [Link]

-

Bulletin of Pharmaceutical Research. (2023). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. [Link]

-

ResearchGate. (2012). Electrophilic substitution in meso-phenylporphyrins. [Link]

-

ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7228-7232. [Link]

-

ResearchGate. (2015). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link]

-

Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3299-3316. [Link]

-

National Center for Biotechnology Information. (2021). Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. PubMed Central. [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. (2002). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]

-

Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2126-2132. [Link]

-

Royal Society of Chemistry. (2024). Kinases. [Link]

- Google Patents. (2020).

-

The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85224, 2-Methyl-3-propylpyrazine. [Link]

Sources

- 1. 2-Methyl-3-phenylpyrazine | C11H10N2 | CID 12568828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 2-Methyl-3-phenylpyrazine bioactivity

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 2-Methyl-3-phenylpyrazine

Executive Summary

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. 2-Methyl-3-phenylpyrazine, a heterocyclic aromatic compound, represents a scaffold with potential for diverse biological interactions, yet its specific bioactivity profile remains largely uncharacterized. This technical guide, designed for researchers, computational chemists, and drug development professionals, outlines a comprehensive and self-validating in silico workflow to predict and characterize the bioactivity of this molecule. By moving beyond a single predictive method, we present an integrated strategy encompassing structure-based virtual screening, ligand-based modeling, ADMET profiling, and off-target assessment. This multi-pronged approach is designed to build a robust, data-driven hypothesis of the molecule's mechanism of action, potential therapeutic targets, and liabilities, thereby guiding efficient and cost-effective experimental validation.

Introduction: The Subject Molecule and the In Silico Imperative

Chemical Profile of 2-Methyl-3-phenylpyrazine